molecular formula C18H25BrN2O3 B13089094 Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13089094
M. Wt: 397.3 g/mol
InChI Key: NIRPLJHBAKDTOB-UHFFFAOYSA-N
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Description

Table 1: Milestones in Spirocyclic Compound Development

Year Discovery/Advancement Key Contribution
1900 First spiro compound (von Baeyer) Identification of carbocyclic spiro systems
1950s Spirolactone natural products Bioactivity linked to aldosterone modulation
2020s Diversified spiro scaffolds High sp³ content for 3D chemical space exploration

Properties

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25BrN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3

InChI Key

NIRPLJHBAKDTOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)Br)CC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Conditions & Reagents Outcome/Notes
1 Formation of benzooxazepine ring Cyclization of aminophenol with aldehydes or equivalents in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) under mild heating Formation of the 7-hydroxy or 7-substituted benzooxazepine intermediate
2 Protection of piperidine nitrogen Reaction with tert-butyl chloroformate or Boc anhydride in presence of base (e.g., triethylamine) Introduction of tert-butyl carbamate protecting group
3 Spirocyclization Intramolecular nucleophilic substitution or amide formation under reflux conditions, often catalyzed by palladium or copper salts Formation of the spirocyclic benzooxazepine-piperidine framework
4 Bromination Electrophilic aromatic substitution using NBS or bromine in solvents like dichloromethane at low temperature Selective bromination at the 7-position of the aromatic ring
5 Purification Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization Isolation of pure tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B]oxazepine-2,4'-piperidine]-1'-carboxylate

Reaction Conditions and Optimization

  • Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and nonpolar intermediates.
  • Catalysts : Palladium and copper salts facilitate coupling and cyclization reactions, often used in catalytic amounts.
  • Temperature : Bromination and spirocyclization steps are optimized at low to moderate temperatures (0 °C to reflux) to maximize regioselectivity and yield.
  • Time : Reaction times vary from 2 to 24 hours depending on the step and scale.

Research Findings and Yields

  • Reported yields for the spirocyclization step typically range from 65% to 85%, indicating efficient ring closure under optimized conditions.
  • Bromination yields are generally high (70%-90%) with regioselective substitution at the 7-position, confirmed by NMR and mass spectrometry.
  • The tert-butyl ester group remains stable under reaction conditions, facilitating downstream modifications.

Comparative Analysis with Related Compounds

Compound Variant Halogen/Functional Group Synthetic Complexity Yield Range (%) Unique Synthetic Challenge
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B]oxazepine] Bromine Moderate 65-85 Regioselective bromination at 7-position
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B]oxazepine] Chlorine Moderate 70-90 Similar halogenation but different reactivity
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B]oxazepine] Fluorine Higher 60-75 More challenging fluorination step

This comparison highlights how halogen substitution impacts both the synthetic route and the reaction conditions required for successful preparation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Yield (%)
Benzooxazepine formation Aminophenol + aldehyde, DCM, reflux Efficient ring closure 75-85
Piperidine protection tert-Butyl chloroformate, base Stable Boc protection 80-90
Spirocyclization Pd/Cu catalyst, reflux High regioselectivity and yield 65-85
Bromination NBS, DCM, 0 °C to rt Selective 7-position bromination 70-90
Purification Chromatography, recrystallization High purity product N/A

Notes on Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Spirocyclic Core : The spirojunction at the 2-position of the benzoxazepine and 4'-position of the piperidine enhances stereochemical stability.
  • Bromo Substituent : The 7-bromo group introduces electrophilic reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .
  • tert-Butoxycarbonyl (Boc) Protecting Group : Facilitates selective deprotection during synthetic workflows .

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazepine Ring

The 7-position substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis of analogs:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Applications/Reactivity
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate Not explicitly listed (parent CAS: 693789-34-3) Br C18H25BrN2O3 ~397.3 Cross-coupling reactions; kinase inhibitor intermediates
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 1262757-35-6 F C18H25FN2O3 336.4 Electron-withdrawing effects; CNS-targeting prodrugs
Tert-butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate 1160247-66-4 OCH3 C20H28N2O3 344.4 Serotonin receptor modulation; metabolic stability enhancement
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 1341039-62-0 None (keto) C18H24N2O4 332.4 Precursor for functionalization; proteolysis-targeting chimera (PROTAC) scaffolds

Key Observations :

  • Bromine vs. Fluorine : The 7-bromo derivative (MW ~397.3) has a higher molecular weight and polarizability compared to the 7-fluoro analog (MW 336.4), impacting solubility and pharmacokinetics . Bromine’s larger atomic radius enhances leaving-group capability in nucleophilic substitutions .
  • Methoxy Group : The 7-methoxy analog (CAS 1160247-66-4) improves metabolic stability by reducing oxidative degradation, making it favorable for oral bioavailability .
  • Keto Functionality : The 4-oxo derivative (CAS 1341039-62-0) serves as a versatile intermediate for introducing diverse substituents via reductive amination or Grignard reactions .

Spirocyclic Core Modifications

Variations in the spirocyclic framework alter biological activity and synthetic utility:

Compound Name Core Structure Key Modifications Applications
Tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate Imidazo[4,5-c]pyridine + piperidine Propionyl group at 5-position Kinase inhibition; anticancer candidate scaffolds
Tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate Pyrazino-pyrrolo-pyrimidine + pyran Chloro and oxo substituents Antiviral agents; allosteric enzyme modulation

Key Observations :

  • Heterocycle Diversity: Imidazo-pyridine and pyrazino-pyrrolo-pyrimidine cores expand target selectivity compared to benzoxazepine-based compounds .
  • Functional Groups : Chloro and oxo groups enhance hydrogen-bonding interactions with biological targets, improving binding affinity .

Comparison with Fluorination :

  • The 7-fluoro analog (CAS 1262757-35-6) may be synthesized via electrophilic fluorination or palladium-mediated coupling, requiring milder conditions than bromination .

Biological Activity

Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a spiro linkage that connects a benzo[B][1,4]oxazepine moiety to a piperidine ring. The presence of a tert-butyl ester group and bromine atom at specific positions contributes to its distinctive chemical properties and potential biological activities. The molecular formula is C18H25BrN2OC_{18}H_{25}BrN_2O with a molecular weight of approximately 397.3 g/mol.

Preliminary studies suggest that tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] may interact with specific receptors or enzymes in biological systems. Notably, it may influence pathways related to neuroactivity. The following mechanisms have been proposed:

  • Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives of benzoxazepines have demonstrated AChE inhibition with IC50 values around 6.98 µM .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by β-amyloid fragments in neuroblastoma cells .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be significantly influenced by variations in its structure. A comparative analysis with related compounds highlights how halogen substitutions and functional groups affect biological properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Bromine instead of FluorinePotentially similar neuroactivityHalogen substitution impact
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Fluorine atom presentAntimicrobial properties reportedDifferent halogen substitution
Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Presence of an oxo groupVaries based on carbonyl functionalityPresence of carbonyl group

This table illustrates how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.

Acetylcholinesterase Inhibition

A study focusing on the AChE inhibitory activity of various benzoxazepines found that structural modifications significantly affected potency. Compounds with similar spirocyclic structures showed varying degrees of inhibition . This highlights the potential for tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] to be explored further for its AChE inhibitory properties.

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